molecular formula C9H6ClNO2S B572090 Methyl 2-chlorobenzo[d]thiazole-4-carboxylate CAS No. 1208225-86-8

Methyl 2-chlorobenzo[d]thiazole-4-carboxylate

Cat. No.: B572090
CAS No.: 1208225-86-8
M. Wt: 227.662
InChI Key: WGQADQNXJQHAOI-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Methyl 2-chlorobenzo[d]thiazole-4-carboxylate typically involves the reaction of 2-chlorobenzo[d]thiazole with methyl chloroformate under specific conditions . The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the ester bond. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Methyl 2-chlorobenzo[d]thiazole-4-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include nucleophiles like amines or thiols for substitution, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 2-chlorobenzo[d]thiazole-4-carboxylate is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of Methyl 2-chlorobenzo[d]thiazole-4-carboxylate involves its interaction with specific molecular targets. The thiazole ring is known to interact with various enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Methyl 2-chlorobenzo[d]thiazole-4-carboxylate can be compared with other thiazole derivatives such as:

These compounds share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties

Properties

IUPAC Name

methyl 2-chloro-1,3-benzothiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO2S/c1-13-8(12)5-3-2-4-6-7(5)11-9(10)14-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGQADQNXJQHAOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C(=CC=C1)SC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20736632
Record name Methyl 2-chloro-1,3-benzothiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20736632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1208225-86-8
Record name Methyl 2-chloro-1,3-benzothiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20736632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-chloro-1,3-benzothiazole-4-carboxylate
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